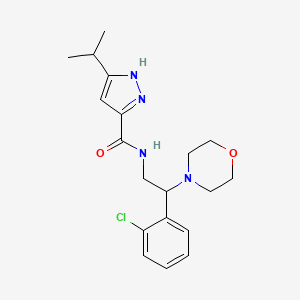
Resolvin E1-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resolvin E1-d4-1 is a deuterium-labeled analog of Resolvin E1, a specialized pro-resolving mediator derived from omega-3 fatty acids, specifically eicosapentaenoic acid. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a valuable tool in scientific research, particularly in the study of inflammation and its resolution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Resolvin E1-d4-1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the oxidation of eicosapentaenoic acid by aspirin-acetylated cyclooxygenase-2 and 5-lipoxygenase, leading to the formation of an 18-hydroxy eicosapentaenoic acid epoxide intermediate. This intermediate is then converted to this compound by leukotriene A4 hydrolase in human polymorphonuclear neutrophils .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of eicosapentaenoic acid and its subsequent conversion to this compound using the aforementioned enzymatic reactions. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Resolvin E1-d4-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific pH and temperature settings to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and epoxidized derivatives. These products are essential for the compound’s biological activity and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Resolvin E1-d4-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of Resolvin E1 by gas chromatography or liquid chromatography-mass spectrometry . In the industry, it is used in the development of new therapeutic agents and as a tool for studying the mechanisms of inflammation and resolution .
Mécanisme D'action
Resolvin E1-d4-1 exerts its effects by interacting with specific G-protein coupled receptors, namely chemokine-like receptor 1 and leukotriene B4 receptor 1. These interactions lead to the inhibition of polymorphonuclear leukocyte transendothelial migration, leukocyte infiltration, dendritic cell migration, and interleukin-12 production . The compound also activates signaling pathways such as CREB, mTOR, and Src-FAK, which are involved in cellular proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Resolvin E1-d4-1 include other members of the specialized pro-resolving mediator family, such as Resolvin D1, Resolvin E2, and Maresin-1 .
Uniqueness: What sets this compound apart from other similar compounds is its deuterium labeling, which enhances its stability and allows for precise quantification in scientific studies. Additionally, its specific interactions with chemokine-like receptor 1 and leukotriene B4 receptor 1 make it a unique tool for studying the mechanisms of inflammation and resolution .
This compound continues to be a valuable compound in scientific research, offering insights into the complex processes of inflammation and its resolution, and paving the way for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(5S,6Z,8E,10E,12R,14Z,16E,18S)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18-,19+/m0/s1/i5D,7D,9D,13D |
Clé InChI |
AOPOCGPBAIARAV-QLBRDRFESA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C=C/[C@H](CC)O)/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O |
SMILES canonique |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
